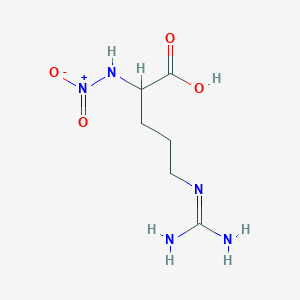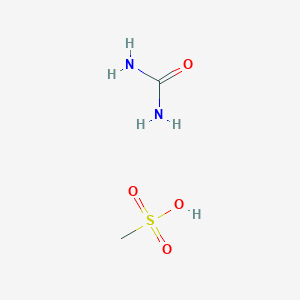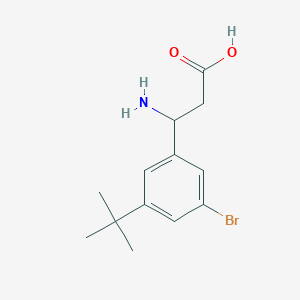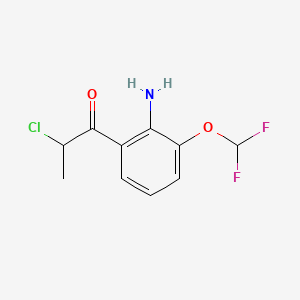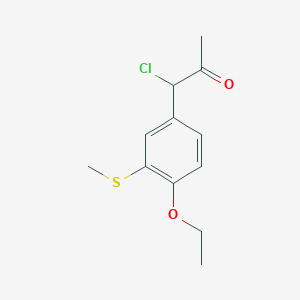
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S. It is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biomolecules. The ethoxy and methylthio groups may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one: Similar structure but with different positioning of the ethoxy and methylthio groups.
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
The combination of chloro, ethoxy, and methylthio groups provides a versatile platform for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H15ClO2S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
1-chloro-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
Clave InChI |
WEWFGSUPKNPKMJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B14057017.png)




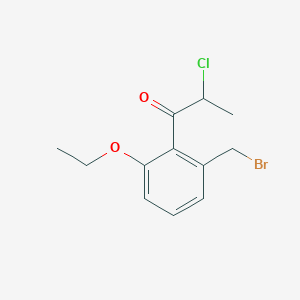
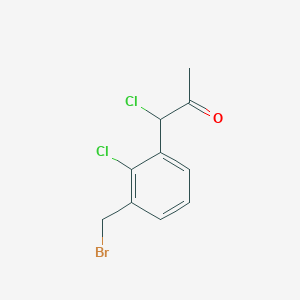
![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
